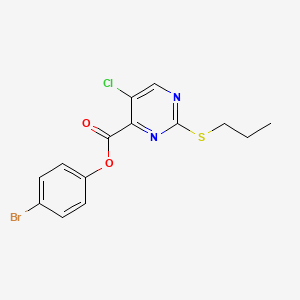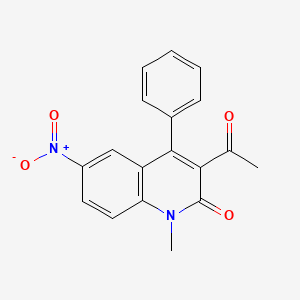![molecular formula C20H23NO B5182293 N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine](/img/structure/B5182293.png)
N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine is a chemical compound that has gained attention in scientific research for its potential use in the treatment of various diseases. This compound is also known as Bicifadine and has been studied extensively for its pharmacological properties and potential therapeutic applications.2.1]hept-2-yl-4-methoxy-3-biphenylamine.
Mechanism of Action
The exact mechanism of action of N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine is not fully understood. However, it is believed to act as a norepinephrine and dopamine reuptake inhibitor, similar to other antidepressant and analgesic medications. The compound may also have other mechanisms of action, including modulation of glutamate and GABA neurotransmission.
Biochemical and Physiological Effects
N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine has been shown to have several biochemical and physiological effects in animal models. The compound has been shown to increase levels of norepinephrine and dopamine in the brain, suggesting its potential as an antidepressant and analgesic medication. In addition, N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine has been shown to have anti-inflammatory effects in animal models of inflammation, suggesting its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine for lab experiments is its relatively low toxicity compared to other analgesic and antidepressant medications. The compound has also been shown to have a long half-life, making it suitable for once-daily dosing. However, one limitation of the compound is its limited availability, which may make it difficult to conduct large-scale studies.
Future Directions
Several future directions for the study of N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine are possible. One direction is the further investigation of its potential as an analgesic medication, particularly its effectiveness in treating chronic pain. Another direction is the exploration of its potential as a treatment for addiction, including its effectiveness in reducing drug self-administration and withdrawal symptoms. Additionally, the compound's potential as an antidepressant medication could be further investigated, particularly its effectiveness in treating treatment-resistant depression. Finally, the compound's anti-inflammatory effects could be further studied, including its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Conclusion
N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine is a chemical compound that has potential therapeutic applications in the treatment of various diseases. The compound has been shown to have analgesic, antidepressant, and anti-addictive effects in animal models and has been suggested as a potential alternative to opioid medications. The compound's mechanism of action is not fully understood, but it is believed to act as a norepinephrine and dopamine reuptake inhibitor. The compound's advantages for lab experiments include its relatively low toxicity and long half-life, while its limitations include its limited availability. Several future directions for the study of N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine are possible, including further investigation of its potential as an analgesic, antidepressant, and anti-inflammatory medication.
Synthesis Methods
The synthesis of N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine involves the reaction of 2-bromo-1,1,2-trimethylcyclopropane with 4-methoxybiphenyl in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction to form the desired product. The yield of the synthesis method is around 70%, and the purity of the compound can be improved through recrystallization.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine has been studied for its potential use in the treatment of various diseases, including chronic pain, depression, and addiction. The compound has been shown to have analgesic effects in animal models of neuropathic pain and has been suggested as a potential alternative to opioid medications. In addition, N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine has been studied for its antidepressant effects in animal models of depression and has been suggested as a potential treatment for major depressive disorder. The compound has also been shown to reduce cocaine self-administration in animal models of addiction, suggesting its potential use in the treatment of drug addiction.
properties
IUPAC Name |
N-(2-methoxy-5-phenylphenyl)bicyclo[2.2.1]heptan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-22-20-10-9-16(15-5-3-2-4-6-15)13-19(20)21-18-12-14-7-8-17(18)11-14/h2-6,9-10,13-14,17-18,21H,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTISTPZQDYNQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NC3CC4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-phenylphenyl)bicyclo[2.2.1]heptan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine](/img/structure/B5182216.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide](/img/structure/B5182222.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5182233.png)

![6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid](/img/structure/B5182248.png)

![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5182266.png)
![ethyl {2-chloro-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5182271.png)
![2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B5182279.png)
![1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5182285.png)
![5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide](/img/structure/B5182287.png)
![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B5182299.png)

![1-[2-(4-morpholinyl)ethyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5182331.png)